Sodium (R)-2-chloropropionate
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Overview
Description
Sodium ®-2-chloropropionate is an organic compound with the molecular formula C3H6ClNaO2. It is a sodium salt of ®-2-chloropropionic acid, which is a chiral molecule. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ®-2-chloropropionate can be synthesized through the neutralization of ®-2-chloropropionic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the salt.
Industrial Production Methods: On an industrial scale, the production of sodium ®-2-chloropropionate involves the chlorination of propionic acid followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure the desired stereochemistry is maintained.
Types of Reactions:
Substitution Reactions: Sodium ®-2-chloropropionate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols.
Scientific Research Applications
Sodium ®-2-chloropropionate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of sodium ®-2-chloropropionate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. The exact pathways involved depend on the specific enzyme and the context of its use.
Comparison with Similar Compounds
Sodium (S)-2-chloropropionate: The enantiomer of sodium ®-2-chloropropionate, differing only in the spatial arrangement of atoms.
Sodium 2-bromopropionate: Similar in structure but with a bromine atom instead of chlorine.
Sodium 2-chlorobutyrate: A similar compound with an extended carbon chain.
Uniqueness: Sodium ®-2-chloropropionate is unique due to its specific stereochemistry, which can have significant implications for its reactivity and interactions in biological systems. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
77265-63-5 |
---|---|
Molecular Formula |
C3H4ClNaO2 |
Molecular Weight |
130.50 g/mol |
IUPAC Name |
sodium;(2R)-2-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
InChI Key |
RPOHBMAQTOJHKM-HSHFZTNMSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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